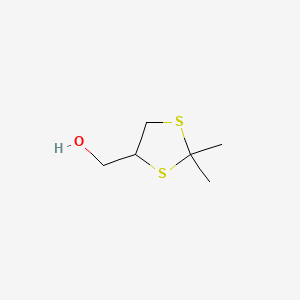
(2,2-dimethyl-1,3-dithiolan-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-dimethyl-1,3-dithiolan-4-yl)methanol is an organic compound with the molecular formula C6H12OS2 It is a member of the dithiolane family, characterized by a five-membered ring containing two sulfur atoms
Vorbereitungsmethoden
(2,2-dimethyl-1,3-dithiolan-4-yl)methanol can be synthesized through the reaction of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions typically involve mild temperatures and the use of solvents such as petroleum ether. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
(2,2-dimethyl-1,3-dithiolan-4-yl)methanol undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
(2,2-dimethyl-1,3-dithiolan-4-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the protection of carbonyl compounds.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems, especially in the context of sulfur-containing biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting sulfur-related metabolic pathways.
Wirkmechanismus
The mechanism of action of (2,2-dimethyl-1,3-dithiolan-4-yl)methanol involves its interaction with various molecular targets, primarily through its sulfur atoms. These interactions can lead to the formation of stable complexes with metal ions or the modulation of enzyme activity. The compound’s ability to undergo redox reactions also plays a crucial role in its biological and chemical effects .
Vergleich Mit ähnlichen Verbindungen
(2,2-dimethyl-1,3-dithiolan-4-yl)methanol can be compared with other similar compounds such as:
2,2-Dimethyl-1,3-dioxolane-4-methanol: This compound has a similar structure but contains oxygen atoms instead of sulfur, leading to different chemical properties and reactivity.
1,3-Dithiolane, 2,2-dimethyl-: This compound lacks the methanol group, which affects its solubility and reactivity.
2,2-Diethyl-1,3-dithiolane: This compound has ethyl groups instead of methyl groups, resulting in different steric and electronic effects.
Eigenschaften
CAS-Nummer |
5694-47-3 |
|---|---|
Molekularformel |
C6H12OS2 |
Molekulargewicht |
164.3 g/mol |
IUPAC-Name |
(2,2-dimethyl-1,3-dithiolan-4-yl)methanol |
InChI |
InChI=1S/C6H12OS2/c1-6(2)8-4-5(3-7)9-6/h5,7H,3-4H2,1-2H3 |
InChI-Schlüssel |
MPNNLCONPWKVOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(SCC(S1)CO)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















